Allyl 2,2,2-trifluoroethyl ether

Description

The exact mass of the compound 2,2,2-Trifluoroethyl allyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

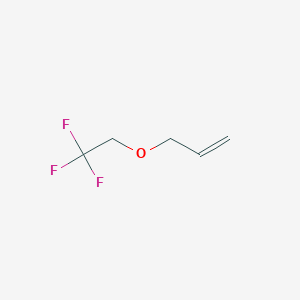

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCQEKRIPQPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165014 | |

| Record name | 2,2,2-Trifluoroethyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-54-5 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1524-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl 2,2,2-Trifluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl 2,2,2-trifluoroethyl ether, a valuable fluorinated building block in organic synthesis. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide will delve into the reaction mechanism, present a detailed experimental protocol, summarize key quantitative data, and provide visualizations to aid in understanding the process.

Core Synthesis Strategy: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) acts as the nucleophile, attacking an allyl halide (such as allyl bromide or allyl chloride) to form the desired ether and a sodium halide salt as a byproduct.[1][2]

Due to the nature of the reactants, particularly the solubility differences between the alkoxide and the allyl halide, the reaction is often sluggish. To overcome this, Phase-Transfer Catalysis (PTC) is employed.[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the 2,2,2-trifluoroethoxide anion from the solid or aqueous phase into the organic phase where the allyl halide is present. This dramatically increases the reaction rate and allows for milder reaction conditions.[3][4]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism when a base is used to generate the alkoxide in situ, followed by the SN2 reaction.

-

Deprotonation: 2,2,2-Trifluoroethanol is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the 2,2,2-trifluoroethoxide anion.

-

Nucleophilic Attack (SN2): The 2,2,2-trifluoroethoxide anion, shuttled into the organic phase by the phase-transfer catalyst, performs a backside attack on the carbon atom of the allyl halide that is bonded to the halogen. This concerted step results in the formation of the C-O bond of the ether and the simultaneous breaking of the C-halogen bond.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of allyl ethers via phase-transfer catalyzed Williamson ether synthesis, based on analogous reactions.

| Parameter | Value/Range | Notes |

| Reactants | 2,2,2-Trifluoroethanol, Allyl Bromide/Chloride, Sodium Hydroxide/Potassium Hydroxide | |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | 1-5 mol% |

| Solvent | Toluene or solvent-free | |

| Temperature | 60-90 °C | [3][5] |

| Reaction Time | 2-8 hours | [3][5] |

| Yield | 51-99% (for analogous reactions) | [5] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using phase-transfer catalysis.

Materials:

-

2,2,2-Trifluoroethanol

-

Allyl Bromide

-

Sodium Hydroxide (pellets or 50% aqueous solution)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene (optional, as solvent)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel (if using liquid reagents)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,2,2-trifluoroethanol (1.0 eq). If using a solvent, add toluene.

-

Addition of Base and Catalyst: To the stirred solution, add finely ground sodium hydroxide (1.5 - 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02-0.05 eq).[3]

-

Addition of Allyl Halide: Heat the mixture to 70-80 °C.[5] Slowly add allyl bromide (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction: Vigorously stir the reaction mixture at 70-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid is present, filter the mixture.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 82°C.

-

Visualizations

Reaction Pathway

Caption: Williamson ether synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Phase-Transfer Catalysis Cycle

References

An In-depth Technical Guide to the Physicochemical Properties of Allyl 2,2,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,2-trifluoroethyl ether, with the chemical formula C₅H₇F₃O, is a fluorinated organic compound of interest in various fields of chemical research and development.[1][2] Its unique combination of an allyl group and a trifluoroethyl moiety imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key properties, and a visual representation of the experimental workflow.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O | [1][2] |

| Molecular Weight | 140.10 g/mol | [1][2] |

| Boiling Point | 82 °C | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Soluble in ordinary organic solvents. Solubility in water is expected to be low. | [3] |

| CAS Number | 1524-54-5 | [1][2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of unsymmetrical ethers like this compound. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or other suitable strong base

-

Allyl bromide or allyl chloride

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,2-trifluoroethanol in anhydrous THF under an inert atmosphere.

-

Formation of the Alkoxide: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature, stirring until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. A solution of allyl bromide in anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by fractional distillation to yield pure this compound.

Determination of Physicochemical Properties

The following are general experimental protocols for the determination of key physicochemical properties of liquid compounds like this compound.

1. Determination of Density:

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated using the formula: Density (ρ) = (mass of liquid) / (volume of liquid)

-

2. Determination of Refractive Index:

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.

-

3. Determination of Solubility:

-

Apparatus: Test tubes, vortex mixer, analytical balance, and a temperature-controlled water bath.

-

Procedure (for a given solvent):

-

A known volume of the solvent is placed in a series of test tubes.

-

Increasing, accurately weighed amounts of this compound are added to each test tube.

-

The test tubes are sealed and agitated in a temperature-controlled water bath until saturation is reached.

-

The solutions are allowed to equilibrate, and the presence of any undissolved solute is observed.

-

The solubility is determined as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature. This can be determined gravimetrically by filtering the saturated solution and evaporating the solvent from a known volume of the filtrate to determine the mass of the dissolved solute.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a liquid compound such as this compound.

Caption: Workflow for Physicochemical Property Determination.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this versatile fluorinated compound.

References

Allyl 2,2,2-Trifluoroethyl Ether: An In-depth Technical Guide

CAS Number: 1524-54-5

Alternate Names: 1,1,1-Trifluoro-3-oxa-5-hexene

This technical guide provides a comprehensive overview of Allyl 2,2,2-trifluoroethyl ether, a fluorinated ether with potential applications in research and development, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₃O | [2] |

| Molecular Weight | 140.10 g/mol | [2] |

| Boiling Point | 82 °C | [3] |

| Purity | 97% | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium 2,2,2-trifluoroethoxide is reacted with allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for analogous ether syntheses.[4][5]

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases (approximately 30-60 minutes), indicating the formation of sodium 2,2,2-trifluoroethoxide.

-

Ether Formation: Cool the alkoxide solution back to 0 °C. Slowly add allyl bromide (1.2 eq) to the reaction mixture via a dropping funnel. The reaction may be exothermic; maintain the temperature with the ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 82 °C.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on available information and spectral data of analogous compounds.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.3 | m | 2H | -CH=CH₂ |

| ~4.1 | d | 2H | -O-CH₂-CH= |

| ~3.9 | q | 2H | -O-CH₂-CF₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~133 | -CH=CH₂ |

| ~123 (q) | -CF₃ |

| ~118 | -CH=CH₂ |

| ~70 | -O-CH₂-CH= |

| ~65 (q) | -O-CH₂-CF₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch |

| ~1280 | Strong | C-F stretch |

| ~1150 | Strong | C-O-C stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₂=CH]⁺ |

| 83 | [M - CH₂CF₃]⁺ |

| 41 | [CH₂=CH-CH₂]⁺ |

Metabolism and Toxicology

This compound is known to be metabolized by hepatic microsomal cytochrome P-450 enzymes.[8] This metabolic process plays a crucial role in its toxicity.

Metabolic Pathway

The metabolism of this compound proceeds via oxidation, yielding two primary metabolites: 2,2,2-trifluoroethanol (TFE) and acrolein.[8] While the specific P450 isozymes involved in the metabolism of this particular ether have not been definitively identified, studies on other fluorinated ether anesthetics strongly suggest the involvement of cytochrome P450 2E1 (CYP2E1) .[7][9]

Toxicology of Metabolites

-

2,2,2-Trifluoroethanol (TFE): The acute toxicity of this compound is primarily attributed to the formation of TFE.[8] TFE is known to cause bone marrow depression, leukopenia (a reduction in white blood cells), and damage to the small intestine.[10] It also significantly increases sensitivity to bacterial endotoxins, which can lead to lethal endotoxemia.[10]

-

Acrolein: Acrolein is a highly reactive α,β-unsaturated aldehyde. Its toxicity is largely due to its ability to deplete cellular glutathione (GSH), a key antioxidant.[1][11][12] The depletion of GSH leads to increased oxidative stress and lipid peroxidation, ultimately resulting in cellular damage.[1]

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the structural motifs it contains—the allyl group and the trifluoroethyl ether group—are of significant interest in medicinal chemistry.

The Role of the Allyl Group

The allyl group is a versatile functional group found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[12][13][14] It can participate in various chemical reactions, making it a useful building block in the synthesis of complex molecules. The presence of an allyl group can influence a molecule's binding affinity to target proteins and its overall pharmacokinetic profile.

The Role of the Trifluoroethyl Ether Group

The incorporation of fluorine and fluorinated groups, such as the trifluoroethyl ether moiety, is a common strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[6] The trifluoromethyl group is a well-known bioisostere for other functional groups, and its introduction can modulate the lipophilicity and electronic properties of a compound. The trifluoroethyl ether group can serve as a metabolically more stable alternative to other ether linkages.

The combination of the reactive allyl handle and the modulating trifluoroethyl ether group makes this compound a potentially valuable synthon for the generation of novel chemical entities in drug discovery programs. Its utility in preparing analogs of cyclitols and sugars, as well as in the synthesis of metalloenzyme inhibitors, has been noted.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Allyl ethyl ether [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,2,2-Trifluoroethyl methyl ether [webbook.nist.gov]

- 5. m.guidechem.com [m.guidechem.com]

- 6. 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Allyl trifluoroacetate [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]

- 12. ALLYL ETHYL ETHER(557-31-3) 1H NMR [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound CAS#: 1524-54-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Allyl 2,2,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Allyl 2,2,2-trifluoroethyl ether (ATEE), a fluorinated ether with potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a fluorinated organic compound featuring an allyl group linked to a 2,2,2-trifluoroethyl group through an ether bond. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties.

Key Identifiers and Properties:

| Property | Value | Reference |

| Chemical Formula | C₅H₇F₃O | [1][2] |

| Molecular Weight | 140.10 g/mol | [1][2] |

| CAS Number | 1524-54-5 | [1][2] |

| Boiling Point | 82 °C | [1] |

| Alternate Names | 1,1,1-Trifluoro-3-oxa-5-hexene, 3-(2,2,2-Trifluoroethoxy)propene | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6] In this case, the sodium salt of 2,2,2-trifluoroethanol is reacted with an allyl halide (e.g., allyl bromide or allyl chloride).

Synthesis Pathway:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium 2,2,2-trifluoroethoxide:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Alkylation:

-

Cool the resulting solution of sodium 2,2,2-trifluoroethoxide back to 0 °C.

-

Add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and carefully quench any unreacted sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by fractional distillation to yield pure this compound.

-

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following are predicted and expected spectral characteristics based on the molecular structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the allyl and the trifluoroethyl protons.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| CF₃CH ₂-O- | ~3.9 - 4.1 | Quartet | ~8-10 |

| -O-CH ₂-CH=CH₂ | ~4.0 - 4.2 | Doublet of triplets | ~1.5, 5.5 |

| -CH=CH ₂ (cis) | ~5.2 - 5.3 | Doublet of quartets | ~1.5, 10.5 |

| -CH=CH ₂ (trans) | ~5.3 - 5.4 | Doublet of quartets | ~1.5, 17.5 |

| -CH =CH₂ | ~5.8 - 6.0 | Multiplet | - |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C F₃CH₂-O- | ~123 (quartet, J ≈ 277 Hz) |

| CF₃C H₂-O- | ~67 (quartet, J ≈ 35 Hz) |

| -O-C H₂-CH=CH₂ | ~72 |

| -CH=C H₂ | ~118 |

| -C H=CH₂ | ~133 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-F bonds of the trifluoromethyl group.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C-H (sp²) stretch | ~3080 |

| C-H (sp³) stretch | ~2850-3000 |

| C=C stretch | ~1645 |

| C-O-C stretch (ether) | ~1100-1150 |

| C-F stretch | ~1280 (strong, broad) |

3.4. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the allyl group, the trifluoroethyl group, and rearrangements.

Reactivity and Applications in Drug Development

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties.[7][8][9] Fluorinated ethers, such as ATEE, are of interest to medicinal chemists for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo half-life of a drug candidate.[10]

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Conformational Effects: The steric and electronic properties of the trifluoromethyl group can influence the conformation of a molecule, potentially leading to improved binding affinity to biological targets.

-

pKa Modulation: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, which can be a useful tool in drug design.

The allyl group in ATEE also provides a reactive handle for further chemical transformations, allowing for its incorporation into more complex molecular scaffolds. The allyl moiety can participate in a variety of reactions, including addition reactions, oxidations, and metal-catalyzed cross-coupling reactions.[11]

Experimental Workflow Diagram

References

- 1. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Reactivity of Allyl 2,2,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,2-trifluoroethyl ether, a fluorinated ether containing a reactive allyl group, is a molecule of significant interest in synthetic organic chemistry and drug development. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is anticipated to modulate the nucleophilicity of the allyl double bond, influencing its reactivity towards electrophiles. This technical guide provides a comprehensive overview of the expected reactivity of this compound with a range of common electrophiles, drawing upon established principles of organic chemistry and data from analogous systems. While specific experimental data for this particular ether is limited in publicly available literature, this guide extrapolates likely outcomes and provides general methodologies for key transformations.

Core Concepts: The Influence of the 2,2,2-Trifluoroethyl Group

The reactivity of the double bond in this compound is primarily governed by the inductive effect of the trifluoroethyl group. The three fluorine atoms are highly electronegative, leading to a significant electron-withdrawing effect that is transmitted through the ether linkage to the allyl moiety. This has two major consequences:

-

Deactivation of the Double Bond: The electron density of the π-bond in the allyl group is reduced, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted allyl ethers.

-

Influence on Regioselectivity: In electrophilic additions that proceed through a carbocation intermediate, the electron-withdrawing nature of the trifluoroethoxy group will destabilize a carbocation on the adjacent carbon (C2), thus influencing the regiochemical outcome of the reaction.

Electrophilic Addition Reactions

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a fundamental electrophilic addition reaction. In the case of this compound, the reaction is expected to proceed to form the corresponding vicinal dihalide.

Expected Reaction:

Mechanism: The reaction likely proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. Due to the deactivating effect of the trifluoroethyl group, harsher reaction conditions (e.g., higher temperature or longer reaction times) may be required compared to the bromination of a more electron-rich alkene.

Experimental Protocol (General for Allyl Ethers):

A solution of the allyl ether in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the product is extracted, dried, and purified by distillation or chromatography.

| Electrophile | Reagent | Expected Product | Regioselectivity | Stereoselectivity | Yield (Anticipated) |

| Bromine | Br₂ | 1,2-Dibromo-3-(2,2,2-trifluoroethoxy)propane | N/A | anti-addition | Moderate to Good |

Hydrohalogenation (e.g., Addition of HBr)

The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate.

Expected Reaction and Regioselectivity:

For this compound, two possible carbocation intermediates can be formed upon protonation of the double bond.

-

Path A (Markovnikov): Protonation of the terminal carbon (C3) leads to a secondary carbocation at C2.

-

Path B (Anti-Markovnikov): Protonation of the internal carbon (C2) leads to a primary carbocation at C3.

The secondary carbocation (Path A) is inherently more stable than the primary carbocation (Path B). Therefore, the reaction is expected to predominantly follow Markovnikov's rule, yielding 2-bromo-1-(2,2,2-trifluoroethoxy)propane.

Logical Relationship for Hydrohalogenation:

Caption: Regioselectivity in the hydrobromination of this compound.

| Electrophile | Reagent | Expected Major Product | Regioselectivity | Yield (Anticipated) |

| Hydrogen Bromide | HBr | 2-Bromo-1-(2,2,2-trifluoroethoxy)propane | Markovnikov | Moderate |

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements. The reaction involves the addition of a mercury(II) species and a nucleophile (water in this case) across the double bond, followed by reductive removal of the mercury.

Expected Reaction:

The reaction is expected to yield the Markovnikov alcohol, 3-(2,2,2-trifluoroethoxy)propan-2-ol.

Experimental Workflow for Oxymercuration-Demercuration:

Caption: Two-step workflow for the oxymercuration-demercuration of this compound.

| Reaction | Reagents | Expected Product | Regioselectivity | Yield (Anticipated) |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | 3-(2,2,2-Trifluoroethoxy)propan-2-ol | Markovnikov | Good to Excellent |

Epoxidation

Epoxidation of the allyl double bond would lead to the formation of 2-((2,2,2-trifluoroethoxy)methyl)oxirane. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing trifluoroethyl group will likely decrease the rate of epoxidation compared to a simple allyl ether.

Expected Reaction:

Experimental Protocol (General for Epoxidation):

To a solution of the allyl ether in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA in the same solvent is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the acidic byproduct, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography.

| Reagent | Expected Product | Yield (Anticipated) |

| m-CPBA | 2-((2,2,2-Trifluoroethoxy)methyl)oxirane | Moderate to Good |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The first step involves the addition of a borane reagent (e.g., BH₃·THF) to the alkene, followed by oxidation with hydrogen peroxide in a basic solution.

Expected Reaction and Regioselectivity:

The boron atom, being the electrophilic part of the B-H bond, will add to the less sterically hindered and more electron-rich carbon of the double bond. In the case of this compound, this will be the terminal carbon (C3). Subsequent oxidation will replace the boron with a hydroxyl group, leading to the anti-Markovnikov product, 3-(2,2,2-trifluoroethoxy)propan-1-ol. The electron-withdrawing nature of the trifluoroethoxy group may also electronically favor the addition of the boron to the terminal carbon.

Experimental Workflow for Hydroboration-Oxidation:

Caption: Two-step workflow for the hydroboration-oxidation of this compound.

| Reaction | Reagents | Expected Product | Regioselectivity | Stereoselectivity | Yield (Anticipated) |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-(2,2,2-Trifluoroethoxy)propan-1-ol | anti-Markovnikov | syn-addition | Good to Excellent |

Summary of Reactivity

The allyl group in this compound is expected to undergo the standard suite of electrophilic addition reactions. However, the electron-withdrawing nature of the 2,2,2-trifluoroethyl group is predicted to decrease the nucleophilicity of the double bond, potentially requiring more forcing reaction conditions compared to simple allyl ethers. The regioselectivity of these additions is governed by the stability of the intermediates, with hydrohalogenation and oxymercuration favoring Markovnikov products, and hydroboration-oxidation yielding the anti-Markovnikov product.

Conclusion

This technical guide provides a predictive overview of the reactivity of this compound with common electrophiles. While specific quantitative data for this exact substrate is scarce in the surveyed literature, the principles outlined here, based on the known behavior of analogous fluorinated and non-fluorinated allyl systems, offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile building block. Experimental validation is recommended to determine the precise yields, and optimal reaction conditions for each transformation.

Unveiling the Properties of Allyl 2,2,2-trifluoroethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Allyl 2,2,2-trifluoroethyl ether, with a focus on its solubility in organic solvents, experimental protocols for its synthesis, and its relevance in the broader context of medicinal chemistry.

Core Topic: Solubility of this compound

A thorough search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While specific solubility values (e.g., in g/100mL) are not publicly documented, a qualitative assessment of its solubility can be inferred from its chemical structure.

As a fluorinated ether, this compound possesses both a polar ether linkage and a nonpolar allyl group, along with the highly electronegative trifluoromethyl group. This combination suggests that it is likely to be miscible with a range of common organic solvents.

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Ketones | Acetone | Likely Soluble |

| Halogenated | Dichloromethane | Likely Soluble |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Aprotic Polar | Acetonitrile | Likely Soluble |

| Nonpolar | Hexanes | Limited Solubility |

It is important to note that this table represents an educated estimation based on chemical principles. For any application requiring precise solubility data, experimental determination is strongly recommended.

Experimental Protocol: Synthesis of this compound

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This method involves the deprotonation of 2,2,2-trifluoroethanol to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide.

Reaction:

CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂ CF₃CH₂ONa + CH₂=CHCH₂Br → CF₃CH₂OCH₂CH=CH₂ + NaBr

Materials:

-

2,2,2-trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

-

Alkylation:

-

Cool the resulting sodium 2,2,2-trifluoroethoxide solution back to 0 °C.

-

Add a solution of allyl bromide (1.1 equivalents) in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Visualizations

To aid in the understanding of the experimental workflow and the broader context of fluorinated compounds in drug development, the following diagrams are provided.

Caption: Williamson Ether Synthesis Workflow for this compound.

Caption: Role of Fluorinated Building Blocks in Drug Development.

Allyl 2,2,2-trifluoroethyl Ether: A Versatile Fluorinated Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Allyl 2,2,2-trifluoroethyl ether is a valuable and versatile fluorinated building block in organic synthesis. Its unique combination of an allyl group and a trifluoroethyl moiety makes it a desirable precursor for the synthesis of a wide range of fluorinated molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this ether a key component in the design of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

| Property | Value |

| CAS Number | 1524-54-5[1][2][3] |

| Molecular Formula | C₅H₇F₃O[1][2][3] |

| Molecular Weight | 140.10 g/mol [1][2][3] |

| Boiling Point | 82 °C[1] |

| Density | Not available (For reference, bis(2,2,2-trifluoroethyl) ether: 1.404 g/mL at 25 °C)[4] |

| Refractive Index | Not available (For reference, bis(2,2,2-trifluoroethyl) ether: n20/D 1.300) |

Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The alkoxide is typically generated in situ by treating 2,2,2-trifluoroethanol with a strong base such as sodium hydride.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis.[5][6][7][8][9]

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the resulting sodium 2,2,2-trifluoroethoxide solution back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Expected Yield: Yields for Williamson ether syntheses are typically in the range of 50-95%, depending on the specific substrates and reaction conditions.[7]

Spectroscopic Data (Predicted)

¹H NMR:

-

δ ~ 5.9 ppm (m, 1H): -CH=CH₂

-

δ ~ 5.3 ppm (m, 2H): -CH=CH₂

-

δ ~ 4.1 ppm (d, 2H): -OCH₂-CH=

-

δ ~ 3.9 ppm (q, 2H): CF₃-CH₂ -O-

¹³C NMR:

-

δ ~ 134 ppm: -C H=CH₂

-

δ ~ 123 ppm (q): -C F₃

-

δ ~ 118 ppm: -CH=C H₂

-

δ ~ 71 ppm: -OC H₂-CH=

-

δ ~ 67 ppm (q): CF₃-C H₂-O-

IR Spectroscopy:

-

~3080 cm⁻¹: =C-H stretch

-

~2950 cm⁻¹: C-H stretch (aliphatic)

-

~1645 cm⁻¹: C=C stretch

-

~1280 cm⁻¹: C-F stretch (strong)

-

~1150 cm⁻¹: C-O-C stretch (asymmetric)

Mass Spectrometry:

-

M⁺ = 140.04: Molecular ion peak

-

Characteristic fragments: Loss of allyl group (m/z = 99), loss of trifluoroethoxy group (m/z = 41).

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for the introduction of the trifluoroethoxymethyl group into various molecular scaffolds. The allyl group can participate in a wide range of chemical transformations, including cycloaddition reactions, to construct complex fluorinated heterocycles.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, influenced by the electron-withdrawing trifluoroethyl group, makes it a good candidate for various cycloaddition reactions. These reactions are powerful tools for the stereocontrolled synthesis of cyclic and heterocyclic systems.[10][11][12][13]

[3+2] Cycloaddition:

One potential application is the [3+2] cycloaddition with 1,3-dipoles, such as nitrones or azides, to form five-membered fluorinated heterocycles.[14][15]

Figure 2: General scheme for [3+2] cycloaddition of this compound.

[4+2] Cycloaddition (Diels-Alder Reaction):

Although less reactive as a dienophile compared to alkenes with stronger electron-withdrawing groups, this compound could potentially participate in Diels-Alder reactions with electron-rich dienes, especially under thermal or Lewis acid-catalyzed conditions, to afford six-membered cyclic ethers.

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry due to the profound impact of fluorine on the biological properties of molecules.[16][17] this compound can serve as a key starting material for the construction of various fluorinated heterocyclic systems. For instance, the allyl group can be transformed into other functional groups that can then undergo cyclization reactions.

Figure 3: Workflow for the synthesis of fluorinated heterocycles.

Conclusion

This compound is a readily accessible and highly useful fluorinated building block. Its synthesis via the Williamson ether synthesis is straightforward, and its chemical properties allow for its incorporation into a diverse array of molecular architectures. The ability to introduce the trifluoroethoxymethyl group makes it a valuable tool for researchers in drug discovery and materials science seeking to modulate the properties of their target compounds. Further exploration of its reactivity, particularly in cycloaddition reactions, is likely to uncover new and efficient pathways to novel fluorinated molecules with significant potential.

References

- 1. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of Allyl 2,2,2-Trifluoroethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,2-trifluoroethyl ether (CAS 1524-54-5) is a fluorinated organic compound with potential applications in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both an allyl group and a trifluoroethyl moiety imparts unique chemical properties that are of interest for the development of novel molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the experimental protocols for their acquisition.

While a comprehensive, publicly available dataset of the experimental spectra for this compound is not readily found, this guide will provide predicted values and characteristic features based on the analysis of its functional groups.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH=CH₂ |

| ~5.3 | dq | 1H | -CH=CH H (trans) |

| ~5.2 | dq | 1H | -CH=CHH (cis) |

| ~4.1 | dt | 2H | -O-CH ₂-CH= |

| ~3.9 | q | 2H | CF₃-CH ₂-O- |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Coupling constants (J) are expected to be in the typical ranges for allylic and fluoro-aliphatic systems.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~134 | C H=CH₂ |

| ~123 (q) | C F₃ |

| ~118 | CH=C H₂ |

| ~71 | -O-C H₂-CH= |

| ~67 (q) | CF₃-C H₂-O- |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm). The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -74 | t | -CF ₃ |

Reference: CFCl₃ (δ = 0.00 ppm). The triplet (t) arises from coupling with the adjacent methylene (-CH₂-) protons.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Medium | =C-H stretch |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (alkene) |

| 1280-1200 | Strong | C-F stretch |

| 1150-1080 | Strong | C-O-C stretch (ether) |

| 990 & 920 | Strong | =C-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - C₃H₅]⁺ |

| 83 | High | [M - OCH₂CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the instrument can be referenced to the deuterium lock frequency.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: -10 to 220 ppm.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a fluorine probe (frequency will depend on the field strength, e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

Spectral width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR-IR), place a drop of the neat liquid sample directly onto the ATR crystal.

-

For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, direct injection via a gas chromatograph (GC-MS) is ideal.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) should be prepared.

2. Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection volume: 1 µL.

-

Inlet temperature: 250 °C.

-

Oven temperature program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: m/z 35-500.

-

Source temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical flow of an NMR experiment from sample to spectrum.

A Technical Guide to the Potential Applications of Trifluoroethylated Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifluoroethylated allyl ethers, a class of organic compounds with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of a trifluoroethyl group can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile reactivity of the allyl ether moiety, these compounds become valuable building blocks for the synthesis of novel and effective molecules.

Core Concepts: The Synergy of Trifluoroethyl and Allyl Ether Moieties

The strategic advantage of trifluoroethylated allyl ethers lies in the unique combination of properties imparted by each functional group.

The 2,2,2-trifluoroethyl group (–CH₂CF₃) is a key bioisostere in modern drug design. Its high electronegativity and the strength of the carbon-fluorine bond offer several benefits:

-

Enhanced Metabolic Stability: The trifluoroethyl group is resistant to oxidative metabolism, which can increase the in vivo half-life of a drug candidate.[1]

-

Increased Lipophilicity: The presence of fluorine atoms enhances a molecule's ability to cross lipid bilayers, which is crucial for drug absorption and transport across biological membranes.[2]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group can significantly influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Control: The steric bulk of the trifluoroethyl group can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with a biological target.[2]

The allyl ether group (–O–CH₂–CH=CH₂) provides a reactive handle for a variety of chemical transformations:

-

Protecting Group: The allyl group is a robust protecting group for alcohols, stable under a range of acidic and basic conditions.[3] It can be selectively removed under mild conditions, making it valuable in multi-step syntheses.[3]

-

Synthetic Intermediate: The double bond of the allyl group can participate in a wide array of reactions, including epoxidation, dihydroxylation, ozonolysis, and metathesis, allowing for the introduction of diverse functionalities.

-

Cross-Coupling Reactions: The allyl group can be utilized in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Trifluoroethylated Allyl Ethers

The most common and straightforward method for the synthesis of trifluoroethylated allyl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing allyl 2,2,2-trifluoroethyl ether, this involves the reaction of sodium 2,2,2-trifluoroethoxide with an allyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis for the preparation of this compound.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Allyl bromide or Allyl chloride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Formation of the Alkoxide:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and 2,2,2-trifluoroethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (or sodium metal) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2,2-trifluoroethoxide.

-

-

Ether Formation:

-

To the freshly prepared alkoxide solution, slowly add allyl bromide (or allyl chloride) via a syringe or dropping funnel.

-

The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 54-85% | [4] |

| Boiling Point | 54-59 °C | [5] |

| Density | 1.089 g/cm³ (at 25 °C) | [5] |

| ¹H NMR (CDCl₃) | δ (ppm): 3.97 (q, 2H), 4.05 (d, 2H), 5.25 (dd, 1H), 5.33 (dd, 1H), 5.91 (m, 1H) | [6][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 67.9 (q), 71.8, 118.9, 123.5 (q), 133.2 | [6][7] |

| IR (neat) | ν (cm⁻¹): 2930, 1430, 1280, 1150 | [6] |

| LD50 (intraperitoneal, rat) | 3500 mg/kg | [5] |

Potential Applications

The unique properties of trifluoroethylated allyl ethers make them attractive candidates for a range of applications.

Medicinal Chemistry and Drug Development

The trifluoroethyl group is a well-established pharmacophore that can enhance the drug-like properties of a molecule.[8] The allyl ether moiety can serve as a versatile synthon for the construction of more complex molecular architectures.

-

Enzyme Inhibitors: The trifluoroethyl group can participate in strong non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the active site of an enzyme. The allyl group can be functionalized to introduce specific binding motifs to target enzymes like kinases, proteases, or transferases. For example, heteroaryl substituted propan-2-ols derived from this compound are being explored as metalloenzyme inhibitors.[5]

-

Bioisosteric Replacement: The trifluoroethoxymethyl group can be considered a bioisostere for other functional groups, such as an ester or an amide, with improved metabolic stability.

-

Antiviral and Anticancer Agents: The introduction of fluorine-containing groups into nucleoside analogs has been shown to significantly increase their antiviral and antitumor properties.[9] The allyl ether can be a precursor for the synthesis of modified sugar moieties in such analogs.

References

- 1. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]

- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 3. Allyl Ethers [organic-chemistry.org]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. This compound CAS#: 1524-54-5 [amp.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Fluorinated Ether: A Technical History of Allyl 2,2,2-Trifluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2,2,2-trifluoroethyl ether, a fluorinated organic compound with the chemical formula C₅H₇F₃O, has carved a niche in various scientific and industrial domains since its inception.[1][2][3] Known for its unique properties conferred by the trifluoroethyl group, this ether has found utility as a chemical intermediate and a building block in the synthesis of more complex molecules. This technical guide delves into the discovery, history, and seminal synthesis of this compound, providing a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Early Synthesis

The pioneering work on the synthesis of polyfluoroalkyl allyl ethers, including what is believed to be the first preparation of this compound, was documented in the early 1960s. A pivotal 1961 publication by N. N. Yarovenko and M. A. Raksha in Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk laid the groundwork for the synthesis of this class of compounds.[4] The general method involved the reaction of polyfluoroalkanol alcoholates with allyl halides, a variation of the classic Williamson ether synthesis.[4]

General Synthesis Pathway

The synthesis of this compound, as suggested by the early literature, follows the Williamson ether synthesis model. This involves the deprotonation of 2,2,2-trifluoroethanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.

Experimental Protocols of Early Synthesis

Based on the general principles of the Williamson ether synthesis and information from related literature on fluorinated ethers, the following represents a plausible experimental protocol for the synthesis of this compound as would have been performed in the mid-20th century. It is important to note that the specific conditions from the original 1961 publication by Yarovenko et al. may vary.

Materials:

-

2,2,2-Trifluoroethanol

-

Allyl bromide (or allyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, dioxane)

Procedure:

-

Formation of the Alkoxide: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,2,2-trifluoroethanol in an anhydrous solvent is prepared.

-

To this solution, a stoichiometric amount of a strong base is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to facilitate the formation of the sodium 2,2,2-trifluoroethoxide. The reaction is stirred until the evolution of hydrogen gas ceases (if using a hydride base) or for a sufficient period to ensure complete deprotonation.

-

Nucleophilic Substitution: Allyl bromide (or chloride) is then added dropwise to the freshly prepared alkoxide solution.

-

Reaction and Workup: The reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting salt precipitate is removed by filtration.

-

Purification: The filtrate is then subjected to distillation to isolate the crude this compound. Further purification can be achieved by fractional distillation to yield the final product of high purity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1524-54-5 | [1][2][3] |

| Molecular Formula | C₅H₇F₃O | [1][2][3] |

| Molecular Weight | 140.10 g/mol | [1][2][3] |

| Boiling Point | 82 °C | [3] |

| Alternate Names | 1,1,1-Trifluoro-3-oxa-5-hexene; 2,2,2-Trifluoroethyl Allyl Ether | [1][2] |

Early Applications and Historical Context

The initial interest in fluorinated ethers was driven by their unique properties, including high thermal stability, chemical inertness, and specific biological activities. While the specific early applications of this compound are not extensively documented in readily available literature, the broader context of fluorinated ether research in the mid-20th century suggests potential areas of use.

The development of fluorinated compounds was significantly influenced by research during and after World War II, with applications ranging from refrigerants and propellants to specialty materials and pharmaceuticals.[6] In the medical field, fluorinated ethers were extensively investigated as potent inhalation anesthetics.[8] While there is no direct evidence to suggest that this compound was used as an anesthetic, its structural similarity to other fluorinated ethers that were studied for this purpose is noteworthy.

In the realm of materials science, allyl-containing compounds are valuable monomers and comonomers in polymerization reactions. The allyl group provides a reactive site for polymerization and cross-linking, and the trifluoroethyl group can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy to the resulting polymers. It is plausible that early applications of this compound were explored in the development of specialty polymers and coatings.

Conclusion

The discovery and synthesis of this compound can be traced back to the pioneering work on polyfluoroalkyl allyl ethers in the early 1960s, with the Williamson ether synthesis being the key chemical transformation. While detailed historical records of its specific initial applications are sparse, the broader context of organofluorine chemistry suggests its potential utility as a chemical intermediate in the development of novel materials and possibly as a subject of investigation in the search for new bioactive molecules. This technical guide provides a foundational understanding of the history and synthesis of this important fluorinated ether, serving as a valuable resource for researchers in the field.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. scbt.com [scbt.com]

- 3. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. pubs.acs.org [pubs.acs.org]